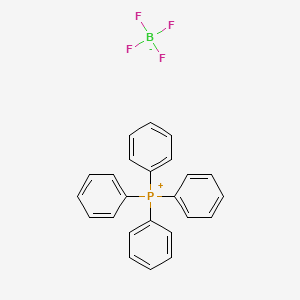

Tetraphenylphosphonium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraphenylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBFAYVSDYMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-79-9 | |

| Record name | Tetraphenylphosphonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetraphenylphosphonium Tetrafluoroborate: Properties and Applications

Executive Summary

Tetraphenylphosphonium tetrafluoroborate, [(C₆H₅)₄P][BF₄], is a quaternary phosphonium salt that has garnered significant interest within the scientific community. Comprising a bulky, lipophilic tetraphenylphosphonium cation and a weakly coordinating tetrafluoroborate anion, this compound offers a unique combination of properties that make it an invaluable tool in synthetic chemistry and materials science. Its primary utility lies in its ability to serve as a phase-transfer catalyst, a supporting electrolyte, and, most notably, a potent promoter for complex chemical transformations by stabilizing reactive cationic intermediates. This guide provides an in-depth analysis of its core chemical properties, synthesis, structural characteristics, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Introduction: The Synergy of a Bulky Cation and a Weakly Coordinating Anion

The distinct chemical personality of this compound arises from the deliberate pairing of its constituent ions. The tetraphenylphosphonium ([PPh₄]⁺) cation is sterically demanding and lipophilic, properties which confer solubility in a wide range of organic solvents and facilitate the transport of its associated anion across phase boundaries.[1]

Conversely, the tetrafluoroborate (BF₄⁻) anion is known for being weakly coordinating. Its tetrahedral geometry and the high electronegativity of the fluorine atoms distribute the negative charge, rendering it a poor nucleophile and a weak base.[2] This "inert" nature is crucial, as it allows the cation or other reactive species in a chemical system to express their intrinsic reactivity without interference from the counter-ion. It is this synergy—a soluble, bulky cation paired with a non-interfering anion—that makes [(C₆H₅)₄P][BF₄] a superior choice for a variety of chemical applications.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Careful handling is mandated due to its potential as an irritant and harmful chemical agent upon inhalation, ingestion, or skin contact.[3][4]

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀BF₄P | [1][3] |

| Molecular Weight | 426.20 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [3] |

| Purity | Typically ≥98% | [1] |

| GHS Hazard Statements | H315, H319, H335 (Causes skin, serious eye, and respiratory irritation) | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases | [3] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved through a straightforward ion metathesis (exchange) reaction. This procedure capitalizes on the differential solubility of the resulting salts. The starting materials are typically tetraphenylphosphonium chloride or bromide and a tetrafluoroborate salt, such as sodium tetrafluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the identity and purity of the salt.

| Nucleus | Solvent | Typical Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | DMSO-d₆ | 7.7 - 8.0 | Complex multiplet corresponding to the 20 aromatic protons of the phenyl groups. [5] |

| ³¹P NMR | CDCl₃ | ~24 | Sharp singlet. The chemical shift is very similar to that of [PPh₄]Cl and [PPh₄]Br, indicating minimal influence from the BF₄⁻ anion. [6] |

| ¹⁹F NMR | CD₃CN | ~ -150 | A sharp singlet is expected for the four equivalent fluorine atoms of the symmetrical BF₄⁻ anion. The exact shift can vary with solvent. [7][8] |

| ¹³C NMR | CDCl₃ | 117-136 | Multiple signals are observed for the aromatic carbons, often showing coupling to the phosphorus atom. Key signals include the ipso-carbon (C attached to P) around 117.5 ppm (d, J ≈ 89 Hz) and other phenyl carbons between 130-136 ppm. [6] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrational modes of the cation and anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1585, 1485, 1440 | Phenyl ring C=C stretching vibrations |

| ~1110 | P-Phenyl (P-C) stretching |

| ~1000-1100 (very strong, broad) | Asymmetric B-F stretching of the BF₄⁻ anion |

| ~725, 690 | Aromatic C-H out-of-plane bending |

The most prominent and diagnostic feature is the very intense and often broad absorption band associated with the B-F stretching of the tetrafluoroborate anion. [9]

Thermal and Electrochemical Stability

Thermal Stability: While specific TGA data for [(C₆H₅)₄P][BF₄] is not readily available in the literature, analysis of analogous quaternary ammonium and phosphonium salts provides strong predictive insight. For example, tetraethylammonium tetrafluoroborate shows an endothermic decomposition peak at approximately 325 °C. [10]It is expected that the tetraphenylphosphonium salt exhibits even greater thermal stability due to the robust nature of the P-phenyl bonds, with significant decomposition likely occurring above 350 °C. The compound is stable under typical laboratory conditions but is hygroscopic and should be stored in a desiccator. [3] Electrochemical Stability: The electrochemical window of an electrolyte is critical for its application in devices like supercapacitors or in electrochemistry. The large, non-reducible [PPh₄]⁺ cation and the oxidation-resistant [BF₄]⁻ anion are expected to provide a wide electrochemical stability window. Literature on related ionic liquids suggests that tetrafluoroborate salts can be stable up to 4-5 V. [11]This wide potential window makes it a suitable supporting electrolyte for studying redox processes of analytes at high positive or negative potentials without interference from the electrolyte itself.

Key Application: Facilitating Epoxide-Initiated Cation-Olefin Polycyclizations

A standout application for this compound is its use in promoting complex organic reactions, particularly epoxide-initiated cation-olefin polycyclizations. [3][12]These reactions are fundamental in the synthesis of polycyclic natural products, such as steroids and terpenes.

Mechanism of Action: The Role of the Weakly Coordinating Anion

The success of these cyclization cascades hinges on the generation and controlled reaction of highly unstable carbocation intermediates. The process is typically initiated by the activation of an epoxide with a Lewis or Brønsted acid. The crucial role of [(C₆H₅)₄P][BF₄] is to provide a high concentration of the weakly coordinating BF₄⁻ anion in the reaction medium. [12]This anion effectively stabilizes the fleeting carbocation intermediates without forming a covalent bond, thereby preventing undesired side reactions and allowing the planned cyclization cascade to proceed efficiently. [3][12]

Representative Experimental Protocol: Polycyclization

The following is a generalized protocol based on published methodologies. [12]

-

Preparation: To a flame-dried, argon-flushed round-bottom flask, add the epoxide-olefin substrate (1.0 equiv.) and this compound (e.g., 1.2-2.0 equiv.).

-

Solvent Addition: Add a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dichloromethane. HFIP is often chosen for its ability to stabilize cations.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the initiating acid (e.g., a solution of triflic acid or HBF₄·OEt₂).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly versatile and powerful reagent for advanced chemical research. Its value is derived from the ideal combination of a bulky, organic-soluble cation and a chemically inert, weakly coordinating anion. This structure allows it to function effectively as a phase-transfer catalyst, a supporting electrolyte with a wide electrochemical window, and critically, as a unique promoter for reactions involving cationic intermediates. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this compound in their work.

References

-

Wikipedia. (2023). Tetrafluoroborate. Retrieved from [Link]

- Moreno-Fernandez, G., et al. (2018). Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths. Electrochimica Acta, 268.

- Tian, Y., et al. (2018). This compound/1,1,1,3,3,3-Hexafluoroisopropanol (Ph4PBF4/HFIP)

- Salgado, J., et al. (2006). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Journal of Thermal Analysis and Calorimetry.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Tetraphenylphosphonium Bromide. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium tetrafluoroborate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for: Photochemical Synthesis of Arylphosphonium Salts from White Phosphorus. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetramethylammonium tetrafluoroborate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Retrieved from [Link]

- Klapötke, T. M., & Krumm, B. (2002). Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate.

-

National Institute of Standards and Technology. (n.d.). Tetrafluoromethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of tetraethyl ammonium tetrafluoroborate (TEABF 4 ). Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]

- Gallimore, W. A., & Jamison, T. F. (2010). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. Marine Drugs, 8(3), 769-793.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

U.S. Department of Energy. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. Retrieved from [Link]

-

Wikipedia. (2023). Tetraphenylphosphonium chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide. Retrieved from [Link]

-

CaltechAUTHORS. (n.d.). Supporting Information “The Synthesis and Structural Analysis of 2-Quinuclidonium Tetrafluoroborate”. Retrieved from [Link]

-

eScholarship.org. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Retrieved from [Link]

- Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8439-8451.

-

Wikipedia. (2023). Sodium tetrafluoroborate. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Semantic Scholar. (n.d.). In search of tetrafluoroborate anion: F-NMR Chemical Shifts dependence of Substituents in tri-Aryl Pyrylium Cations. Retrieved from [Link]

-

Arkivoc. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Retrieved from [Link]

-

ResearchGate. (2016). A Study on the Tetrafluoroborate Decomposition Reaction and Removal of Fluoride Using Aluminum. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Metternich, J. B., & Gil, A. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry, 9(7), 2447-2456.

- Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

- 1. This compound, 98+%, Thermo Scientific 50g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(426-79-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetraphenylphosphonium Tetrafluoroborate: Structure, Bonding, and Applications

This guide provides a comprehensive technical overview of tetraphenylphosphonium tetrafluoroborate ([PPh₄][BF₄]), a compound of significant interest to researchers, scientists, and professionals in drug development and synthetic chemistry. We will delve into its fundamental structure, the nature of its chemical bonds, its synthesis, and its practical applications, offering insights grounded in established scientific principles.

Introduction: The Utility of a Bulky Cation and a Weakly Coordinating Anion

This compound is an organic salt composed of a large, lipophilic tetraphenylphosphonium cation ([PPh₄]⁺) and a weakly coordinating tetrafluoroborate anion ([BF₄]⁻). This combination of a sterically hindered, charge-delocalized cation and a stable, non-nucleophilic anion imparts unique properties to the salt, making it a valuable tool in a variety of chemical transformations.

The [PPh₄]⁺ cation, with its four phenyl rings arranged tetrahedrally around a central phosphorus atom, provides solubility in many organic solvents, a crucial characteristic for its role as a phase-transfer catalyst.[1] This allows for the transport of the associated anion into organic phases, facilitating reactions that would otherwise be slow or inefficient.

The [BF₄]⁻ anion is known for its low nucleophilicity and basicity, meaning it is less likely to interfere with cationic reaction intermediates. This "weakly coordinating" nature is highly desirable in catalysis and in the stabilization of reactive species.[2] The tetrafluoroborate anion's stability, however, can be compromised in the presence of water, particularly at elevated temperatures, leading to hydrolysis.[3]

This guide will explore the interplay of these two components, providing a detailed understanding of the structure and bonding that govern the compound's reactivity and utility.

Molecular and Crystal Structure: A Tale of Two Tetrahedra

The Tetraphenylphosphonium ([PPh₄]⁺) Cation

The [PPh₄]⁺ cation possesses a tetrahedral geometry with the central phosphorus atom at its core. The four phenyl groups are bonded to the phosphorus atom, creating a propeller-like arrangement.

-

Bonding: The phosphorus atom is sp³ hybridized, forming four equivalent σ bonds with the ipso-carbons of the phenyl rings.

-

Symmetry: The ideal symmetry of the cation is Td, although slight distortions are common in the crystalline state due to packing forces.

-

Structural Parameters: Based on crystallographic data of other tetraphenylphosphonium salts, the key structural parameters are:

-

P-C Bond Length: Approximately 1.78 - 1.80 Å.

-

C-P-C Bond Angle: Close to the ideal tetrahedral angle of 109.5°.

-

The phenyl rings are typically tilted with respect to the P-C bond axis, and the conformation of these rings can vary depending on the crystal packing environment.

The Tetrafluoroborate ([BF₄]⁻) Anion

The [BF₄]⁻ anion also exhibits a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices.

-

Bonding: The boron atom is sp³ hybridized, forming four covalent B-F bonds. The negative charge is delocalized over the four fluorine atoms.

-

Symmetry: The anion has Td symmetry.

-

Structural Parameters: Typical structural parameters for the [BF₄]⁻ anion are:

-

B-F Bond Length: Approximately 1.35 - 1.40 Å.[4]

-

F-B-F Bond Angle: Approximately 109.5°.

-

Crystal Packing and Intermolecular Interactions

In the solid state, the [PPh₄]⁺ and [BF₄]⁻ ions are arranged in a crystal lattice. The packing is primarily governed by electrostatic interactions between the positively charged cation and the negatively charged anion. Additionally, weaker van der Waals forces and non-classical hydrogen bonds (C-H···F) between the phenyl hydrogens of the cation and the fluorine atoms of the anion contribute to the overall crystal stability.[5] The large size of the [PPh₄]⁺ cation often leads to the formation of channels or cavities in the crystal lattice where the smaller [BF₄]⁻ anions reside.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through an ion exchange reaction. This method is favored for its simplicity, high yield, and the ease of purification of the final product.

Ion Exchange Synthesis Protocol

This protocol describes the synthesis of [PPh₄][BF₄] from tetraphenylphosphonium chloride and sodium tetrafluoroborate. The choice of these starting materials is based on their commercial availability and the insolubility of the product in water, which drives the reaction to completion.

Materials:

-

Tetraphenylphosphonium chloride ([PPh₄]Cl)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution of Starting Materials:

-

In a beaker, dissolve a specific molar amount of tetraphenylphosphonium chloride in a minimal amount of deionized water with stirring.

-

In a separate beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of sodium tetrafluoroborate in deionized water.

-

-

Reaction:

-

Slowly add the sodium tetrafluoroborate solution to the stirred tetraphenylphosphonium chloride solution at room temperature.

-

A white precipitate of this compound will form immediately due to its low solubility in water.[6]

-

Continue stirring the mixture for approximately one hour to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and sodium chloride byproduct.

-

Further wash the product with a small amount of cold ethanol to remove any remaining water-soluble impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

-

Causality Behind Experimental Choices:

-

Water as Solvent: Water is an ideal solvent for this reaction as the starting materials are soluble, while the product is not, leading to its precipitation and easy separation.

-

Molar Excess of NaBF₄: Using a slight excess of sodium tetrafluoroborate helps to ensure the complete conversion of the more expensive tetraphenylphosphonium chloride.

-

Cold Water and Ethanol Washes: Washing with cold solvents minimizes the loss of the product due to any slight solubility.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀BF₄P | [5] |

| Molecular Weight | 426.20 g/mol | [5] |

| Appearance | White crystalline solid | |

| Melting Point | >300 °C | [5] |

| Solubility | ||

| Water | Sparingly soluble | [6] |

| Polar Organic Solvents (e.g., Acetonitrile, DMF) | Soluble | [7] |

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | |

| Thermal Stability | Stable at room temperature. Decomposition occurs at elevated temperatures. | [8] |

| Hygroscopicity | Hygroscopic |

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of [PPh₄][BF₄].

-

¹H NMR: The proton NMR spectrum is characterized by multiplets in the aromatic region (typically 7.6-8.0 ppm) corresponding to the protons of the four phenyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings.

-

³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a singlet, confirming the presence of a single phosphorus environment.

-

¹¹B and ¹⁹F NMR: The boron-11 and fluorine-19 NMR spectra are characteristic of the [BF₄]⁻ anion. The ¹¹B spectrum typically shows a quintet (due to coupling with four equivalent fluorine atoms), and the ¹⁹F spectrum shows a quartet (due to coupling with one boron atom).

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule.

-

[PPh₄]⁺ Cation: Characteristic peaks for the P-C stretching and bending vibrations, as well as the aromatic C-H and C-C stretching and bending modes, will be present.

-

[BF₄]⁻ Anion: A strong, broad absorption band in the IR spectrum around 1000-1100 cm⁻¹ is characteristic of the B-F stretching vibrations.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the compound. TGA will show the onset of decomposition at a high temperature, while DSC will indicate the melting point and any other phase transitions. For similar tetraalkylammonium tetrafluoroborates, decomposition often proceeds via Hofmann elimination or substitution pathways at elevated temperatures.[8][9]

Applications in Research and Development

The unique properties of this compound have led to its use in several areas of chemical research and development.

-

Phase-Transfer Catalysis: Its solubility in organic solvents allows it to act as a phase-transfer catalyst, transporting the [BF₄]⁻ anion or other anions into an organic phase to react with organic substrates.

-

Supporting Electrolyte: In electrochemistry, its high ionic conductivity and wide electrochemical window make it a suitable supporting electrolyte.

-

Precursor for other Salts: It can be used as a starting material to synthesize other tetraphenylphosphonium salts through anion exchange reactions.

-

Stabilization of Cationic Species: In organic synthesis, it has been shown to stabilize cationic intermediates in reactions such as epoxide-initiated cation-olefin polycyclizations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hygroscopic: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.

-

Toxicity: While specific toxicity data for this salt is limited, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile and valuable salt in the chemist's toolkit. Its unique combination of a large, lipophilic cation and a weakly coordinating anion provides a set of properties that are highly advantageous in a range of applications, from organic synthesis to electrochemistry. A thorough understanding of its structure, bonding, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

MDPI. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 27(19), 6529. Retrieved from [Link]

-

ResearchGate. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]

-

Semantic Scholar. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). Molecular, Crystal structure, and Hirshfield analysis. Retrieved from [Link]

-

PubMed. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Retrieved from [Link]

-

chemeurope.com. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]

-

ResearchGate. (2015). A Study on the Tetrafluoroborate Decomposition Reaction and Removal of Fluoride Using Aluminum. Retrieved from [Link]

Sources

- 1. Tetraphenylphosphonium_chloride [chemeurope.com]

- 2. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mdpi.com [mdpi.com]

- 6. Buy this compound (EVT-375905) | 426-79-9 [evitachem.com]

- 7. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to Tetraphenylphosphonium Tetrafluoroborate (CAS 426-79-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Tetraphenylphosphonium Tetrafluoroborate (TPFB), a quaternary phosphonium salt with the CAS number 426-79-9. TPFB is a versatile compound utilized in a range of chemical applications, from organic synthesis to materials science. This document delves into its chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role in promoting complex organic transformations. Furthermore, it explores the potential utility of TPFB in the realm of drug development, provides essential spectroscopic data for its characterization, and outlines critical safety and handling protocols.

Introduction: Understanding the Utility of a Versatile Phosphonium Salt

This compound, systematically named tetraphenylphosphanium tetrafluoroborate, is an organic salt composed of a bulky, lipophilic tetraphenylphosphonium cation ([Ph₄P]⁺) and a weakly coordinating tetrafluoroborate anion ([BF₄]⁻)[1]. The unique combination of this large, charge-delocalized cation and a non-nucleophilic anion imparts desirable properties, such as thermal stability and solubility in various organic solvents, making it a valuable reagent in diverse chemical contexts[1][2].

The [Ph₄P]⁺ cation's structure, with a central phosphorus atom bonded to four phenyl groups, provides significant steric hindrance and lipophilicity. This characteristic is crucial for its function as a phase-transfer catalyst, enabling the transport of anions between immiscible liquid phases or from a solid to a liquid phase, thereby accelerating reaction rates[3][4][5]. The tetrafluoroborate anion is known for its low nucleophilicity and basicity, which prevents it from interfering with many sensitive organic reactions[6]. This guide will explore the synthesis, properties, and applications of TPFB, providing insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of TPFB is essential for its proper handling, storage, and application in experimental design.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 426-79-9 | [7] |

| Molecular Formula | C₂₄H₂₀BF₄P | [7] |

| Molecular Weight | 426.21 g/mol | [7] |

| Appearance | White solid | [8] |

| Melting Point | >300 °C | [8] |

| Solubility | Soluble in polar organic solvents like acetonitrile and dimethylformamide. | [2] |

| Stability | Generally stable but hygroscopic; incompatible with strong oxidizing agents and bases. | [1] |

TPFB's high melting point is indicative of its ionic nature and the stability of its crystal lattice. Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent absorption of moisture, which could affect its performance in sensitive reactions[1].

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of TPFB.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of TPFB typically shows complex multiplets in the aromatic region (approximately 7.6-8.0 ppm) corresponding to the protons of the four phenyl rings[9].

-

³¹P NMR : The phosphorus-31 NMR spectrum exhibits a characteristic singlet for the tetraphenylphosphonium cation, typically around δ 23 ppm[9][10]. The chemical shift can be influenced by the solvent and the concentration.

-

¹⁹F NMR : The fluorine-19 NMR spectrum shows a characteristic signal for the tetrafluoroborate anion.

-

¹³C NMR : The carbon-13 NMR spectrum displays signals corresponding to the different carbon atoms of the phenyl groups[9].

-

-

Infrared (IR) Spectroscopy : The IR spectrum of TPFB is characterized by strong absorption bands associated with the vibrations of the P-C bonds and the phenyl rings of the cation, as well as the B-F stretching vibrations of the tetrafluoroborate anion[11].

Synthesis of this compound

TPFB is typically synthesized through anion exchange reactions, starting from a more common tetraphenylphosphonium salt, such as the chloride or bromide.

Ion-Exchange Reaction

A straightforward and common method involves the reaction of tetraphenylphosphonium chloride or bromide with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, in a suitable solvent[1].

Workflow for Ion-Exchange Synthesis of TPFB:

Caption: General workflow for the synthesis of TPFB via ion-exchange.

Detailed Protocol: Synthesis from Tetraphenylphosphonium Chloride and Sodium Tetrafluoroborate [1]

-

Dissolution: Dissolve tetraphenylphosphonium chloride in water. In a separate container, dissolve an equimolar amount of sodium tetrafluoroborate in water.

-

Reaction: Slowly add the sodium tetrafluoroborate solution to the tetraphenylphosphonium chloride solution with vigorous stirring. A white precipitate of TPFB will form immediately due to its lower solubility in water compared to the starting materials and the sodium chloride by-product.

-

Isolation: Continue stirring for approximately one hour to ensure complete reaction.

-

Purification: Collect the precipitate by filtration. Wash the solid with cold deionized water to remove any remaining sodium chloride.

-

Drying: Dry the purified TPFB under vacuum to remove residual water.

The choice of solvent can be critical. For example, using ethanol may be advantageous if the halide salt by-product is more soluble in it than TPFB, facilitating purification.

Key Applications in Organic Synthesis

TPFB's unique properties make it a valuable tool in several areas of organic synthesis.

Promoting Epoxide-Initiated Cation-Olefin Polycyclizations

A significant application of TPFB is in promoting complex cascade reactions, such as epoxide-initiated cation-olefin polycyclizations. These reactions are powerful methods for constructing polycyclic systems found in many natural products. TPFB, particularly in conjunction with a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to be highly effective in this transformation[8][12].

Mechanism of Action: In this context, TPFB is thought to act as a Lewis acid activator and a cation-stabilizing agent[1][12]. The weakly coordinating tetrafluoroborate anion can stabilize the cationic intermediates generated during the cyclization cascade, preventing unwanted side reactions and promoting the desired polycyclization pathway[1].

Experimental Protocol: TPFB/HFIP Effecting Epoxide-Initiated Cation-Olefin Polycyclization [12][13]

-

Reaction Setup: To a solution of the epoxide-containing polyolefin substrate in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add an excess amount of this compound.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 45 °C) until the starting material is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)[13].

-

Work-up: Upon completion, evaporate the HFIP solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired polycyclic product.

This methodology has demonstrated broad functional group tolerance and is notable for its tolerance to both water and oxygen[8][12].

Phase-Transfer Catalysis

Quaternary phosphonium salts, including TPFB, are widely used as phase-transfer catalysts (PTCs)[3][4]. They facilitate the transfer of an anion from an aqueous or solid phase into an organic phase where the substrate is dissolved, thereby enabling the reaction to occur[5][14].

Mechanism of Phase-Transfer Catalysis:

Caption: Simplified mechanism of phase-transfer catalysis.

TPFB can be particularly effective in reactions where a non-nucleophilic, bulky cation is required to pair with the active anion in the organic phase. This can lead to higher yields, milder reaction conditions, and reduced reaction times[7].

Potential Applications in Drug Development

While specific, widespread applications of TPFB in marketed drug products are not extensively documented, its properties and those of related phosphonium salts suggest several areas of potential utility in drug development.

As a Component of Ionic Liquids for Drug Formulation

Ionic liquids (ILs) are salts with low melting points that are being explored as novel solvents and formulation aids in the pharmaceutical industry[15][16]. The tetrafluoroborate anion is a common component of first-generation ILs[15]. Phosphonium-based ILs are of interest due to their thermal stability and tunable properties[16]. TPFB, with its organic cation and inorganic anion, fits the definition of an ionic liquid and could potentially be used to:

-

Enhance Drug Solubility: The unique solvent properties of ILs can be exploited to dissolve poorly water-soluble active pharmaceutical ingredients (APIs)[15].

-

Improve Drug Delivery: ILs have been investigated for their potential to improve the permeability of drugs across biological membranes[15]. The lipophilic nature of the tetraphenylphosphonium cation is known to facilitate membrane transport[3].

It is important to note that the biocompatibility and potential toxicity of any new excipient, including TPFB-based ILs, would require rigorous evaluation[15][17].

In the Synthesis of Pharmaceutical Intermediates

As a phase-transfer catalyst and a reagent in organic synthesis, TPFB can be employed in the synthesis of complex molecules that are precursors to or are themselves active pharmaceutical ingredients[4][18]. Its ability to promote specific reactions under mild conditions is highly valuable in multi-step syntheses where preserving sensitive functional groups is crucial.

Safety and Handling

Proper handling of TPFB is essential to ensure laboratory safety.

-

Hazards: TPFB is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation[8].

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[8]. Due to its hygroscopic nature, storage under an inert atmosphere is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[8].

Conclusion

This compound is a valuable and versatile reagent with a well-defined role in organic synthesis, particularly in promoting challenging cyclization reactions. Its utility as a phase-transfer catalyst further broadens its applicability. While its direct role in drug formulation is still an emerging area, the properties of phosphonium salts and ionic liquids suggest intriguing possibilities for future research and development. A solid understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this important chemical compound.

References

-

ResearchGate. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Retrieved from [Link]

-

PubMed. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]

-

ACS Publications. (2016). This compound/1,1,1,3,3,3-Hexafluoroisopropanol (Ph4PBF4/HFIP) Effecting Epoxide-Initiated Cation–Olefin Polycyclizations. Retrieved from [Link]

-

ResearchGate. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Retrieved from [Link]

-

Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

-

PMC. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]

-

NIH. (n.d.). Theoretical studies of phosphorene as a drug delivery nanocarrier for fluorouracil. Retrieved from [Link]

-

NIST. (n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Retrieved from [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of tetraethyl ammonium tetrafluoroborate (TEABF 4 ). Retrieved from [Link]

-

ScienceDirect. (2021). Recent progress on phosphonium-based room temperature ionic liquids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. Retrieved from [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

RSC Publishing. (n.d.). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Retrieved from [Link]

-

PMC. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Current Advances in Black Phosphorus‐Based Drug Delivery Systems for Cancer Therapy. Retrieved from [Link]

-

MDPI. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Retrieved from [Link]

-

PubMed. (n.d.). 1H-31P CPVC NMR method under Very Fast Magic Angle Spinning for analysis of dipolar interactions and dynamics processes in the crystalline phosphonium tetrafluoroborate salts. Retrieved from [Link]

-

MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Tetraphenylphosphonium. Retrieved from [Link]

-

PubMed Central. (n.d.). Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy. Retrieved from [Link]

-

MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]

-

Semantic Scholar. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate. Retrieved from [Link]

-

Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and crystal structure of tetraphenylphosphonium triiodotetrabromide [PPh4][I3Br4]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Er³⁺-complexes prepared with tetrafluoroborate salts of.... Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

PubMed. (2023). The processes behind drug loading and release in porous drug delivery systems. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO 2 Film Growth using Atomic Layer Deposition. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-375905) | 426-79-9 [evitachem.com]

- 2. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. This compound(426-79-9) 1H NMR spectrum [chemicalbook.com]

- 7. Tetraphenylphosphonium Chloride Research Reagent [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Tetraphenylphosphonium Tetrafluoroborate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of tetraphenylphosphonium tetrafluoroborate (TPPBF₄), a quaternary phosphonium salt with significant applications in chemical synthesis and electrochemical systems. Its unique properties make it a valuable tool for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound is a salt composed of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a tetrafluoroborate anion (BF₄⁻).[1] The central phosphorus atom in the cation is bonded to four phenyl groups.[1] This structure contributes to its stability and utility in various chemical reactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀BF₄P | [1][2] |

| Molecular Weight | 426.2 g/mol | [1][3] |

| CAS Number | 426-79-9 | [1][2][3] |

| Melting Point | 300 °C | [1][3] |

| Appearance | White to beige crystalline powder | [4] |

| Sensitivity | Hygroscopic | [1][3] |

A key characteristic of TPPBF₄ is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3] This necessitates proper storage and handling in a dry environment to maintain its integrity.

Synthesis of this compound

The synthesis of TPPBF₄ is typically achieved through ion-exchange reactions. A common and straightforward method involves the reaction of tetraphenylphosphonium chloride with sodium tetrafluoroborate in an aqueous solution. The mixture is stirred, leading to the precipitation of the less soluble this compound, which can then be isolated.[1]

Another synthetic route is salt metathesis, for instance, by reacting silver tetrafluoroborate with tetraphenylphosphonium chloride.[1] In industrial settings, these synthesis conditions are optimized to ensure high yield and purity.[1]

Key Applications in Research and Development

The unique properties of this compound make it a versatile reagent in several areas of chemical research and development, including drug discovery.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] TPPBF₄, like other quaternary phosphonium salts, can act as a phase-transfer catalyst.[4][6] The lipophilic tetraphenylphosphonium cation can transport anions from an aqueous or solid phase into an organic phase, where the reaction can proceed more efficiently.[4][5] This leads to increased reaction rates, higher yields, and often milder reaction conditions, which are significant advantages in the synthesis of complex molecules, including pharmaceutical intermediates.[4][7]

Experimental Protocol: Alkylation of a Phenol using TPPBF₄ as a Phase-Transfer Catalyst

This protocol describes a general procedure for the O-alkylation of a phenol, a common reaction in drug synthesis, facilitated by TPPBF₄.

1. Materials:

- Phenol derivative

- Alkylating agent (e.g., alkyl halide)

- This compound (TPPBF₄)

- Aqueous solution of a base (e.g., potassium hydroxide)

- Organic solvent (e.g., dichloromethane or toluene)

2. Procedure:

- Step 1: Reactant Preparation. Dissolve the phenol derivative and the alkylating agent in the organic solvent in a reaction vessel.

- Step 2: Catalyst Addition. Add a catalytic amount of TPPBF₄ to the organic mixture.

- Step 3: Phase Combination. Add the aqueous base solution to the reaction vessel.

- Step 4: Reaction. Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Step 5: Work-up. Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

- Step 6: Purification. Remove the solvent under reduced pressure. The crude product can be purified by a suitable method, such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Vigorous Stirring: Essential to maximize the interfacial area between the two phases, thereby increasing the rate of transfer of the phenoxide anion by the catalyst into the organic phase.

-

Choice of Solvent: The organic solvent should be immiscible with water and capable of dissolving the organic reactants and the catalyst-anion complex.

-

Catalyst Amount: A catalytic amount is sufficient as the catalyst is regenerated in each cycle.

Caption: Mechanism of TPPBF₄ in Phase-Transfer Catalyzed Alkylation.

Electrolyte in Electrochemical Systems

Tetraalkylammonium and tetraalkylphosphonium tetrafluoroborates are widely used as electrolytes in organic solvents for electrochemical applications, such as in supercapacitors and lithium-ion batteries.[8][9][10] The tetrafluoroborate anion is weakly coordinating, which is a desirable property for an electrolyte anion.[11] These electrolytes offer a wide electrochemical window and good ionic conductivity.[8] Research into new electrolyte formulations for energy storage devices is an active area, and compounds like TPPBF₄ are valuable components in these studies.[8][12]

Role in Cation-Olefin Polycyclizations

This compound has been shown to be effective in promoting epoxide-initiated cation-olefin polycyclization reactions.[1][13] It acts to stabilize the cationic intermediates formed during the reaction, which facilitates the synthesis of complex polycyclic structures.[1] This is particularly relevant in the synthesis of natural products and other complex organic molecules that may have pharmaceutical applications.

Safety and Handling

This compound is classified as harmful if inhaled, ingested, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[14][15][16][17] It should be used in a well-ventilated area, such as a fume hood.[14][15][17] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry place.[1][17] It is generally stable but should be kept away from strong oxidizing agents and bases.[1]

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in drug development and other areas of chemical science. Its utility as a phase-transfer catalyst, an electrolyte component, and a promoter of complex organic reactions underscores its importance. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in the laboratory and beyond.

References

-

Wikipedia. Tetrafluoroborate. [Link]

-

MDPI. A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. [Link]

-

MDPI. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. [Link]

-

ICP - Instituto de Catálisis y Petroleoquímica. Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths. [Link]

-

ACS Publications. This compound/1,1,1,3,3,3-Hexafluoroisopropanol (Ph4PBF4/HFIP) Effecting Epoxide-Initiated Cation–Olefin Polycyclizations. [Link]

-

Royal Society of Chemistry. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]

-

Angene Chemical. Safety Data Sheet - Tri-Tert-Butylphosphonium Tetrafluoroborate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tetraphenylphosphonium Bromide in Pharmaceutical Synthesis and Development. [Link]

-

LookChem. TETRAETHYLPHOSPHONIUM TETRAFLUOROBORATE Safety Data Sheets(SDS). [Link]

-

PubMed. Structure and dynamics of electrical double layers in organic electrolytes. [Link]

-

NIH - National Center for Biotechnology Information. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]

-

ResearchGate. Lithium Tetrafluoroborate as an Electrolyte Additive to Improve the High Voltage Performance of Lithium-Ion Battery. [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

Sources

- 1. Buy this compound (EVT-375905) | 426-79-9 [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 426-79-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure and dynamics of electrical double layers in organic electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. lookchem.com [lookchem.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Tetraphenylphosphonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Role of Solubility in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction, purification, or formulation. Tetraphenylphosphonium tetrafluoroborate (Ph₄PBF₄), a salt widely employed as a phase-transfer catalyst and as a stabilizing agent for anionic species, presents a unique solubility profile that is of significant interest to the scientific community. This guide offers a comprehensive exploration of the solubility of this compound in a range of common organic solvents, providing both qualitative and quantitative insights to aid in experimental design and execution.

Physicochemical Properties of this compound

This compound is a quaternary phosphonium salt consisting of a bulky, lipophilic tetraphenylphosphonium cation and a non-coordinating tetrafluoroborate anion. This combination of a large, charge-delocalized cation and a weakly coordinating anion imparts specific solubility characteristics to the salt.

| Property | Value |

| Molecular Formula | C₂₄H₂₀BF₄P |

| Molecular Weight | 426.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| Hygroscopicity | Hygroscopic |

Note: The bulky phenyl groups on the phosphorus atom contribute to its solubility in organic solvents, while the ionic nature of the salt allows for solubility in polar environments.

Solubility Profile in Common Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." Solvents with higher polarity and the ability to solvate both the cation and the anion effectively will exhibit greater dissolving power. While precise quantitative data across a wide range of solvents is not extensively published, a qualitative understanding and some specific quantitative values have been established through various studies and applications.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexafluoroisopropanol (HFIP) | High | 16.7 | Very Soluble | Data not readily available |

| Acetonitrile | 5.8 | 37.5 | Soluble | Data not readily available |

| Dichloromethane (DCM) | 3.1 | 9.1 | Soluble | Data not readily available |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble | Data not readily available |

| Acetone | 5.1 | 20.7 | Sparingly Soluble | Data not readily available |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Sparingly Soluble | Data not readily available |

| Toluene | 2.4 | 2.4 | Poorly Soluble | Data not readily available |

| Hexane | 0.1 | 1.9 | Insoluble | Data not readily available |

Field-Proven Insights:

-

Hexafluoroisopropanol (HFIP): This highly polar, non-coordinating solvent is particularly effective at dissolving this compound. The strong hydrogen-bonding capability of HFIP and its ability to stabilize cationic intermediates make it an excellent choice for reactions involving this salt.[1][2]

-

Acetonitrile and Dichloromethane: These are common solvents for reactions utilizing this compound due to their moderate to high polarity and ability to dissolve the salt to a practical extent.[3][4]

-

Protic vs. Aprotic Solvents: While polar aprotic solvents like DMF and DMSO are effective, protic solvents can also be suitable, although the potential for hydrogen bonding with the tetrafluoroborate anion should be considered for specific applications.

Factors Influencing Solubility: A Deeper Dive

The dissolution of an ionic salt in an organic solvent is a complex interplay of thermodynamic factors. Understanding these principles allows for a more rational selection of solvents.

Caption: Factors influencing the solubility of ionic compounds.

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt. The large size of both the tetraphenylphosphonium cation and the tetrafluoroborate anion results in a relatively low lattice energy compared to salts with smaller, harder ions.

-

Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. For effective dissolution, the solvation energy must overcome the lattice energy.

-

Cation Solvation: The large, soft tetraphenylphosphonium cation is well-solvated by polarizable, non-coordinating solvents.

-

Anion Solvation: The tetrafluoroborate anion, while non-coordinating, can interact with solvents through dipole-ion interactions and, in the case of protic solvents, hydrogen bonding.

-

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, experimental determination is recommended. The following is a standardized protocol for determining the solubility of this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: To a vial, add a known volume of the desired organic solvent (e.g., 10 mL).

-

Saturation: Add an excess of this compound to the solvent, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vial and stir the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microcrystals.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue) - (Mass of empty vial)] / (Volume of filtrate taken in mL) * 100

Self-Validating System:

-

To ensure accuracy, the experiment should be performed in triplicate.

-

The solid residue after evaporation can be analyzed (e.g., by melting point or spectroscopy) to confirm its identity as this compound.

Applications in Organic Synthesis and Drug Development

The solubility of this compound in organic solvents is key to its utility in several areas:

-

Phase-Transfer Catalysis: It facilitates the transfer of anions from an aqueous or solid phase into an organic phase where the reaction occurs.[3][4]

-

Stabilization of Reactive Intermediates: In solvents like HFIP, it can stabilize cationic intermediates in complex organic transformations, such as polycyclization reactions.[1]

-

Electrolyte in Electrochemistry: Its ability to dissolve in organic solvents and provide a non-coordinating anion makes it a suitable supporting electrolyte.

-

Precursor for other Phosphonium Salts: It can be used as a starting material to synthesize other functionalized phosphonium salts with tailored properties.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions.[5]

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is hygroscopic and should be protected from moisture.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains an area for further investigation, the principles and qualitative information outlined herein, coupled with the provided experimental protocol, empower researchers to make informed decisions in their experimental designs. The unique solubility profile of this salt, particularly in polar and non-coordinating solvents, will continue to make it a valuable tool in the advancement of chemical synthesis and drug discovery.

References

-

Tetraphenylphosphonium chloride. (2023, April 1). In Polymer Properties Database. Retrieved from [Link]

- van der Horn, P. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

Tetraphenylphosphonium chloride. In Wikipedia. Retrieved from [Link]

- Popovych, O. (Ed.). (1981).

- Qu, J., et al. (2016). This compound/1,1,1,3,3,3-Hexafluoroisopropanol (Ph4PBF4/HFIP)

- Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12544–12747.

-

Solubility of Organic Compounds. (2023, August 31). In University of Toronto Scarborough. Retrieved from [Link]

Sources

Tetraphenylphosphonium tetrafluoroborate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Tetrafluoroborate and Its Analogs

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Tetraphenylphosphonium Salts in Research and Development

The tetraphenylphosphonium ([P(C₆H₅)₄]⁺) cation is a bulky, lipophilic, and chemically robust moiety that has found widespread application across various scientific disciplines. Its ability to facilitate the crystallization of a diverse range of anions has made it an invaluable tool in structural chemistry. The packing of these large cations often creates channels or cavities within the crystal lattice, which can encapsulate and stabilize small molecules or reactive anions, enabling their structural characterization.[1]

Tetraphenylphosphonium salts are utilized as phase-transfer catalysts, reagents in organic synthesis, and as components in the development of ionic liquids and advanced materials.[2] In the realm of drug development, the lipophilic nature of the tetraphenylphosphonium cation is exploited for targeted delivery of therapeutic agents to mitochondria. A thorough understanding of the three-dimensional structure of these salts at the atomic level is therefore paramount for rational drug design, materials engineering, and for elucidating reaction mechanisms.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining precise and unambiguous structural information, including bond lengths, bond angles, molecular conformation, and intermolecular interactions. This guide will delineate the critical steps and considerations for the successful crystal structure determination of tetraphenylphosphonium salts.

Synthesis and Crystallization: The Gateway to High-Quality Diffraction Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals.

Synthesis of this compound

This compound can be readily synthesized via an ion-exchange reaction. A common and efficient method involves the metathesis of tetraphenylphosphonium chloride or bromide with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, in a suitable solvent.[2]

Exemplary Synthesis Protocol:

-

Dissolve tetraphenylphosphonium chloride in deionized water to create a saturated solution.

-

In a separate vessel, prepare a saturated aqueous solution of sodium tetrafluoroborate.

-

Slowly add the sodium tetrafluoroborate solution to the stirred tetraphenylphosphonium chloride solution.

-

The formation of a white precipitate of this compound will be observed due to its lower solubility in water.

-

Continue stirring the mixture at room temperature for approximately one hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with copious amounts of cold deionized water to remove any residual sodium chloride.

-

The purified product should be dried under vacuum to remove any traces of water.

The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. For tetraphenylphosphonium salts, several crystallization techniques have proven effective. The choice of solvent is critical, and often a solvent or a mixture of solvents in which the compound has moderate solubility is ideal.

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest and most common method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. For tetraphenylphosphonium salts, solvents such as ethanol or mixtures of dichloromethane and n-hexane can be effective.[3]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures. The decrease in solubility upon cooling promotes crystallization.

-

Vapor Diffusion: This technique is particularly useful for small quantities of material or for compounds that are sensitive to air or moisture. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: From Crystal to Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the next step is to collect the X-ray diffraction data.

The Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Step-by-Step Experimental Protocol

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

-

Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil. For air-sensitive samples, the entire process should be carried out under an inert atmosphere.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and Bravais lattice, a strategy for collecting a complete dataset is devised.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Modern diffractometers automate this process.

-

-

Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

The integrated intensities are then scaled and merged to produce a unique set of reflections.

-

Corrections for absorption of X-rays by the crystal are applied.

-

Structure Solution and Refinement: Unveiling the Molecular Architecture

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

The Path to the Final Structure

The following diagram outlines the iterative process of solving and refining a crystal structure.

A Practical Guide to Structure Refinement using SHELXL

The SHELX suite of programs is the most widely used software for crystal structure solution and refinement. The following provides a conceptual step-by-step guide to refining a structure using SHELXL.

-

Structure Solution (SHELXS or SHELXT):

-

The program uses direct methods or Patterson synthesis to find the positions of the heaviest atoms in the structure, providing an initial structural model.

-

-

Initial Refinement (SHELXL):

-

The initial atomic coordinates are refined against the experimental diffraction data using a least-squares algorithm.

-

At this stage, atoms are typically refined isotropically (with spherical thermal parameters).

-

-

Difference Fourier Map Analysis:

-

A difference Fourier map is calculated, which reveals the positions of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).

-

The remaining non-hydrogen atoms are identified from the difference map and added to the model.

-

-

Anisotropic Refinement:

-

All non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be described by ellipsoids. This provides a more accurate model of the atomic vibrations.

-

-

Locating and Refining Hydrogen Atoms:

-

Hydrogen atoms can often be located in the difference Fourier map.

-

Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.

-

-

Final Refinement and Validation:

-

The final model is refined until convergence is reached, meaning that further refinement cycles do not significantly change the structural parameters.

-

The quality of the final model is assessed using various crystallographic metrics, such as R-factors, goodness-of-fit, and the residual electron density map.

-

The Crystal Structure of Tetraphenylphosphonium Salts: A Case Study of the Bromide Analog

As a definitive crystal structure for this compound is not available in open-access crystallographic databases, we will examine the well-characterized structure of tetraphenylphosphonium bromide (TPPB). The structural features observed in TPPB are expected to be highly analogous to those in the tetrafluoroborate salt.

TPPB is known to crystallize in different forms depending on the solvent used. For instance, crystallization from a mixture of dichloromethane and n-hexane yields a monoclinic structure, while crystallization from water or ethanol results in a dihydrate with an orthorhombic crystal system.[2]

Table 1: Crystallographic Data for Tetraphenylphosphonium Bromide (TPPB) Solvates [2]

| Parameter | TPPB · CH₂Cl₂ | TPPB · 2H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| a (Å) | 10.3525(14) | 16.2842(10) |

| b (Å) | 16.925(2) | 10.8087(10) |

| c (Å) | 13.4858(17) | 12.6638(12) |

| α (°) | 90 | 90 |

| β (°) | 95.727(2) | 90 |

| γ (°) | 90 | 90 |